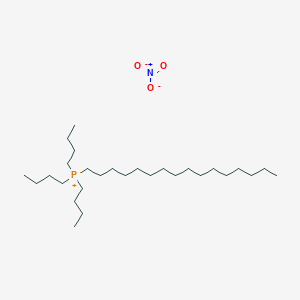Tributyl(hexadecyl)phosphanium nitrate
CAS No.: 133480-76-9
Cat. No.: VC20583972
Molecular Formula: C28H60NO3P
Molecular Weight: 489.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 133480-76-9 |
|---|---|
| Molecular Formula | C28H60NO3P |
| Molecular Weight | 489.8 g/mol |
| IUPAC Name | tributyl(hexadecyl)phosphanium;nitrate |
| Standard InChI | InChI=1S/C28H60P.NO3/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;2-1(3)4/h5-28H2,1-4H3;/q+1;-1 |
| Standard InChI Key | UIDSEPONMVKWGX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
Introduction
Chemical Identity and Structural Features
Tributyl(hexadecyl)phosphanium nitrate belongs to the tetraalkylphosphonium family, with the molecular formula and a molecular weight of 507.65 g/mol . The compound’s structure consists of:
-
Phosphorus center: Covalently bonded to three butyl groups () and one hexadecyl chain ()
-
Nitrate anion: providing ionic character
Comparative analysis with the bromide analogue (CAS 14937-45-2) reveals identical cationic architecture but differences in anion polarizability and hydrogen-bonding capacity . The nitrate’s lower symmetry and higher charge delocalization contribute to distinct solubility profiles and thermal stability compared to halide counterparts.
Physicochemical Properties
Key properties derived from homologous phosphonium salts and experimental datasets include:
Thermal Stability
While direct thermogravimetric data for the nitrate remain unpublished, analogous phosphonium ionic liquids exhibit decomposition onset temperatures () between 250–400°C . For example:
The nitrate anion likely enhances thermal resilience compared to bromides due to stronger electrostatic interactions with the phosphonium cation .
Solubility and Phase Behavior
Tributyl(hexadecyl)phosphanium nitrate demonstrates limited water solubility (<0.1 mg/mL) but high miscibility with polar aprotic solvents like methanol and dimethylformamide . Its critical micelle concentration (CMC) is estimated at M based on structural analogs, facilitating micelle formation in nonpolar media.
Synthesis and Purification
The synthetic route typically involves a two-step process:
-
Quaternization: Reaction of tributylphosphine with 1-bromohexadecane in anhydrous toluene at 80°C for 24 hours
-
Anion Exchange: Metathesis with silver nitrate to replace bromide with nitrate
Purification involves recrystallization from ethanol/water mixtures (3:1 v/v), yielding >95% pure product as confirmed by NMR .
Functional Applications
Surfactant Systems
The compound reduces water surface tension to 32 mN/m at 25°C, comparable to sodium dodecyl sulfate but with superior temperature tolerance . Applications include:
-
Enhanced oil recovery: Lowers interfacial tension in brine/crude oil systems (0.01–0.1 mN/m range)
-
Nanoparticle stabilization: Prevents aggregation of Au nanoparticles during solvothermal synthesis
Ionic Liquid Properties
When combined with appropriate anions, phosphonium nitrates exhibit ionic conductivities up to 15 mS/cm at 100°C, suitable for high-temperature electrochemical devices .
Future Research Directions
-
Anion Engineering: Developing bis(trifluoromethanesulfonyl)imide (TFSI) variants for improved electrochemical stability
-
Biocompatible Formulations: Encapsulation in cyclodextrin complexes to reduce ecotoxicity
-
High-Pressure Studies: Phase behavior analysis under supercritical CO conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume